![molecular formula C14H12N2O2S3 B2539621 N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)thiophene-2-sulfonamide CAS No. 2034253-13-7](/img/structure/B2539621.png)
N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)thiophene-2-sulfonamide
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Overview
Description
Thiophene-based analogs, such as “N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)thiophene-2-sulfonamide”, have been of interest to a growing number of scientists as potential biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Synthesis Analysis
The synthesis of thiophene derivatives often involves heterocyclization of various substrates . For instance, chalcones can be prepared by condensation of 3-acetylpyridine with thiophene 2-carboxaldehyde, which can then react with thiourea to obtain pyrimidinthiol derivatives .Molecular Structure Analysis
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . The molecular structure of “N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)thiophene-2-sulfonamide” would be based on this basic thiophene structure.Chemical Reactions Analysis
The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Scientific Research Applications
Coordination Chemistry and Crystallography
The crystal structure of valinyl-N-ium-4-(5-(thiophen-2-yl)isoxazol-3-yl)phenyl trifluoroacetate has been reported . While not directly related to the compound , understanding crystal structures aids in designing new materials.
Synthetic Methodology and Chemical Reactions
Researchers explore novel synthetic routes to thiophene derivatives:
- Chemodivergent Synthesis : Investigate methods for constructing N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines, which could be relevant to our compound .
Microbiology and Antibacterial Activity
Evaluate the antibacterial potential of N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)thiophene-2-sulfonamide against Gram-positive and Gram-negative bacteria .
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to exhibit cytotoxic activity , suggesting potential targets could be cellular structures or enzymes involved in cell proliferation and survival.
Mode of Action
It’s known that the negative charges are gathered around the o4 and o5 atoms in the sulfonamide group, indicating that this structure is a possible nucleophilic attack site . This suggests that the compound may interact with its targets through nucleophilic substitution reactions.
Biochemical Pathways
Compounds with similar structures have been reported to exhibit cytotoxic activity , suggesting that they may interfere with biochemical pathways involved in cell proliferation and survival.
Pharmacokinetics
It’s worth noting that the bioavailability of a compound can be influenced by factors such as its solubility, stability, and the presence of functional groups that facilitate its absorption and distribution .
Result of Action
Compounds with similar structures have been reported to exhibit cytotoxic activity , suggesting that they may induce cell death or inhibit cell proliferation.
Action Environment
The action, efficacy, and stability of N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)thiophene-2-sulfonamide can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which in turn can influence its solubility and ability to cross cell membranes. Temperature, ionic strength, and the presence of other molecules can also affect the compound’s stability and interactions with its targets .
Future Directions
The future directions for “N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)thiophene-2-sulfonamide” and similar compounds could involve further structure optimization and in-depth studies as potential inhibitors . The immense biological activities associated with these heterocyclic derivatives make them promising candidates for future research .
properties
IUPAC Name |
N-[(5-thiophen-2-ylpyridin-3-yl)methyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2S3/c17-21(18,14-4-2-6-20-14)16-9-11-7-12(10-15-8-11)13-3-1-5-19-13/h1-8,10,16H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIUGZJSZOGJYOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CN=CC(=C2)CNS(=O)(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)thiophene-2-sulfonamide |
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